3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that integrates a piperidine moiety with a benzofuran and an oxadiazole ring. This structural combination is of interest in medicinal chemistry due to the potential bioactive properties of its components. The benzofuran structure is known for its various pharmacological activities, while the oxadiazole ring is recognized for its role in drug development, particularly as a bioisosteric replacement for carboxylic acids.
This compound belongs to the class of oxadiazole derivatives, which are five-membered heterocycles containing two nitrogen atoms. It can be classified under heterocyclic compounds due to its unique structural features that combine elements of both piperidine and oxadiazole. The synthesis of such compounds often aims to explore their biological activities, including antimicrobial and anticancer properties .
The synthesis of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can be approached through various methods:
The synthesis typically requires careful selection of reagents and conditions to optimize yield and purity. For example, the use of catalysts such as magnesium oxide or acidic conditions can facilitate the formation of desired products while minimizing side reactions.
The molecular structure of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine features:
The molecular formula can be represented as , with a molecular weight calculated to be approximately 255.30 g/mol.
The compound is expected to undergo various chemical reactions typical for oxadiazoles and piperidines:
The mechanism of action for compounds like 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is often linked to their ability to interact with specific biological targets:
Data from similar compounds suggest that modifications on the oxadiazole or piperidine rings can enhance selectivity and potency against specific targets .
The physical properties include:
Chemical properties involve:
Relevant data indicate that derivatives of this compound may exhibit varying degrees of biological activity based on structural modifications .
The applications of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine are primarily in medicinal chemistry:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects, making it a candidate for further development in therapeutic applications .
The molecular architecture of 3-[3-(1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine integrates three pharmaceutically significant motifs: benzofuran, 1,2,4-oxadiazole, and piperidine. This hybrid exemplifies contemporary drug design strategies aimed at enhancing bioactivity through synergistic pharmacophoric elements. Benzofuran contributes natural product-inspired topology, 1,2,4-oxadiazole provides metabolic stability and hydrogen-bonding capability, and piperidine enables target engagement via its basic nitrogen atom. Such multifunctional scaffolds address limitations of monofunctional drugs, particularly for complex diseases like cancer and CNS disorders where polypharmacology is advantageous [1] [7].
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring oxygen and nitrogen atoms in adjacent positions (1,2) with a second nitrogen at position 4. This arrangement creates a polarized electron distribution, enabling dipole-dipole interactions and hydrogen bonding with biological targets. Crucially, 1,2,4-oxadiazole serves as a bioisostere for ester and amide groups due to comparable electronic properties and spatial geometry, but with superior hydrolytic stability. This prevents rapid metabolic degradation—a common limitation of peptide-based therapeutics [1] [3].
Table 1: Approved Drugs Containing 1,2,4-Oxadiazole Core | Drug Name | Therapeutic Use | Key Structural Features |
---|---|---|---|
Ataluren | Duchenne muscular dystrophy | 3-[5-(Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Oxolamine | Antitussive | 3-(Diethylaminoethyl)-5-phenyl-1,2,4-oxadiazole | |
Pleconaril | Antiviral | 3-[3,5-Dimethyl-4-(3-methylbutyl)-1,2,4-oxadiazol-6-yl]trifluoroethane |
Pharmacologically, 1,2,4-oxadiazoles demonstrate broad-spectrum bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, oxadiazole derivatives inhibit DNA gyrase in bacteria (IC₅₀ = 1.2 μM against E. coli gyrase) and exhibit antitumor activity by disrupting tubulin polymerization [2] [8]. The ring’s synthetic accessibility via amidoxime cyclization further enhances its utility in combinatorial chemistry [3].
Piperidine—a six-membered nitrogen heterocycle—is among the most prevalent saturated rings in FDA-approved drugs. Its conformational flexibility allows adaptation to diverse binding pockets, while the basic amine (pKₐ ~11) facilitates salt bridge formation with acidic residues in target proteins. In CNS drugs, piperidine enhances blood-brain barrier (BBB) penetration due to moderate lipophilicity (logP ~2.5) and low molecular weight [5] [8].
In the context of hybrid design, piperidine’s role extends beyond mere pharmacokinetic modulation. When incorporated as the C5 substituent in 1,2,4-oxadiazoles (e.g., 3-[3-(benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine), it enables target-specific interactions:
Benzofuran-oxadiazole hybrids emerged from parallel developments in natural product chemistry and heterocyclic synthesis. Benzofurans were initially isolated from plant sources (e.g., Asteraceae, Rutaceae) and recognized for their inherent bioactivity, including antitumor and antimicrobial properties. The discovery of benzofuran-based drugs like Amiodarone (antiarrhythmic) and Bufuralol (β-blocker) validated their therapeutic potential [4] [7].
Concurrently, synthetic advances enabled oxadiazole incorporation into complex scaffolds. Early routes relied on high-temperature cyclizations (140°C), limiting compatibility with thermolabile groups. Breakthroughs in room-temperature cyclization using tetrabutylammonium fluoride (TBAF) or microwave irradiation facilitated benzofuran-oxadiazole conjugation without decomposition [3]. The first reported hybrids in the 2010s demonstrated dual targeting capabilities—e.g., benzofuran-1,2,4-oxadiazole derivatives inhibiting both EGFR kinase (IC₅₀ = 1.21 μM) and tubulin assembly [4] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: